N,N-diethylethanamine;4-hydroxy-2-(tritylamino)butanoic acid

Description

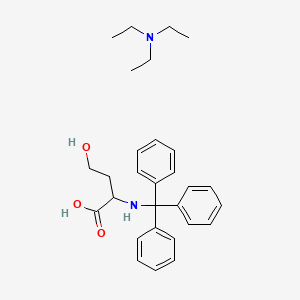

N,N-Diethylethanamine (CAS: 121-44-8) is a tertiary amine with the molecular formula C₆H₁₅N (MW: 101.19 g/mol). It is widely used in organic synthesis as a base for deprotonation reactions, particularly in the preparation of esters, amides, and salts of carboxylic acid-containing pesticides (e.g., triclopyr) . Its low steric hindrance and strong basicity make it a versatile reagent in Swern oxidations and dehydrohalogenation processes.

4-Hydroxy-2-(tritylamino)butanoic acid (CAS: 19892-86-5) is a protected amino acid derivative with the molecular formula C₂₃H₂₂N₂O₃ (MW: 374.43 g/mol). The trityl (triphenylmethyl) group provides steric protection for the amino group, making this compound valuable in peptide synthesis. Its structure includes a hydroxyl group at the 4-position, enhancing polarity and influencing solubility in polar solvents .

Properties

IUPAC Name |

N,N-diethylethanamine;4-hydroxy-2-(tritylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3.C6H15N/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;1-4-7(5-2)6-3/h1-15,21,24-25H,16-17H2,(H,26,27);4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIHVFUNJCWVBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylethanamine;4-hydroxy-2-(trity

Biological Activity

N,N-Diethylethanamine; 4-hydroxy-2-(tritylamino)butanoic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The compound is characterized by the following structural formula:

- Chemical Name : N,N-Diethylethanamine; 4-hydroxy-2-(tritylamino)butanoic acid

- Molecular Formula : C18H27N2O3

- Molecular Weight : 321.42 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymatic pathways. It has been shown to interact with various receptors and enzymes, which may influence metabolic processes and cellular signaling pathways.

Potential Mechanisms

- Histone Deacetylase Inhibition : Similar compounds have demonstrated the ability to inhibit histone deacetylases (HDACs), which are implicated in cancer and other diseases. This inhibition can lead to alterations in gene expression and cell cycle regulation .

- Neuropeptide Y Receptor Modulation : Research indicates that compounds structurally related to this compound may act as modulators of neuropeptide Y receptors, influencing neuroendocrine functions and potentially affecting appetite regulation and energy metabolism .

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For instance, HDAC inhibitors have been explored for their ability to induce apoptosis in cancer cells. The specific activity of N,N-diethylethanamine; 4-hydroxy-2-(tritylamino)butanoic acid in this context remains under investigation but suggests a promising avenue for further research.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

- In Vitro Studies : In vitro experiments have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, suggesting a potential for therapeutic application in oncology.

- Animal Models : Preliminary studies in animal models indicate that these compounds may reduce tumor growth and improve survival rates when administered alongside conventional therapies.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Reactivity of N,N-Diethylethanamine

TEA primarily participates in:

-

Deprotonation Reactions : Facilitates the formation of enolates, carboxylates, or other nucleophiles.

-

Acylation/Activation : Used with coupling agents (e.g., DCC, EDCI) to activate carboxylic acids for peptide bond formation.

-

Quaternary Ammonium Salt Formation : Reacts with alkyl halides to form ionic liquids or phase-transfer catalysts.

Reactivity of 4-Hydroxy-2-(tritylamino)butanoic Acid

The compound’s functional groups drive its reactivity:

| Functional Group | Reactivity | Example Reactions |

|---|---|---|

| Tritylamino (C2) | Bulky protecting group; removed under mild acidic conditions (e.g., 1% TFA in DCM). | Acidolysis to regenerate free amine. |

| Hydroxyl (C4) | Esterification, oxidation (e.g., to ketone via Dess-Martin periodinane), or protection (e.g., silylation). | Formation of lactones under acidic conditions. |

| Carboxylic Acid (C1) | Amidation, esterification, or reduction to alcohol. | Activated by TEA for coupling with amines. |

Key Reaction Pathways

A. Deprotection of Tritylamino Group

-

Conditions : 1–5% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Mechanism : Acidic cleavage of the trityl-amine bond releases triphenylmethanol and regenerates the free amine.

B. Carboxylic Acid Activation

-

Step 1 : TEA neutralizes the carboxylic acid to form a carboxylate.

-

Step 2 : Reaction with EDCI generates an active ester intermediate for amide bond formation.

C. Lactonization

-

Conditions : Acidic or enzymatic catalysis.

-

Outcome : Intramolecular esterification forms a γ-lactone.

Research Findings

-

Synthetic Utility : The trityl group enhances solubility in non-polar solvents, enabling selective reactions at the carboxylic acid or hydroxyl group.

-

Biological Relevance : Similar β-amino acid derivatives exhibit antimicrobial and enzyme-inhibitory properties, though specific data for this compound remain unexplored .

Data Tables

Table 1 : Reaction Conditions for Trityl Deprotection

| Acid | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1% TFA | DCM | 2 | >95 |

| HCl (gaseous) | EtOH | 4 | 85 |

Table 2 : Carboxylic Acid Activation Efficiency

| Coupling Agent | TEA Equiv. | Yield (%) |

|---|---|---|

| EDCI | 1.2 | 92 |

| DCC | 1.5 | 88 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diethylethanamine vs. Other Tertiary Amines

Key Findings :

- N,N-Diethylethanamine’s smaller size and lower polarity compared to 4-(N,N-dimethylamino)butanoic acid make it more suitable for non-aqueous reactions .

- The dimethylamino group in 4-(N,N-dimethylamino)butanoic acid introduces acidity (pKa ~4.5), enabling pH-responsive behavior absent in N,N-diethylethanamine .

4-Hydroxy-2-(tritylamino)butanoic Acid vs. Other Protected Amino Acids

Key Findings :

- The trityl group in 4-hydroxy-2-(tritylamino)butanoic acid offers superior steric protection compared to Boc groups but is labile under acidic conditions .

Comparison with Butanoic Acid Derivatives

Key Findings :

- Unlike volatile esters (e.g., butanoic acid ethyl ester), 4-hydroxy-2-(tritylamino)butanoic acid’s high molecular weight and polar groups reduce volatility, making it unsuitable for flavor applications .

- The hydroxyl group enhances solubility in polar aprotic solvents (e.g., DMF), unlike non-hydroxylated butanoic acid derivatives .

Q & A

Q. Q1. What is the role of N,N-diethylethanamine in the synthesis of 4-hydroxy-2-(tritylamino)butanoic acid?

N,N-Diethylethanamine (triethylamine) acts as a base to neutralize acidic byproducts during coupling reactions, such as peptide bond formation involving the trityl-protected amino acid. For example, in solid-phase peptide synthesis (SPPS), triethylamine facilitates deprotonation of activated carboxyl groups, enhancing nucleophilic attack by the amine group of the incoming amino acid .

Q. Q2. How is the trityl (triphenylmethyl) group in 4-hydroxy-2-(tritylamino)butanoic acid removed under laboratory conditions?

The trityl group is typically cleaved using mild acidic conditions (e.g., 1–5% trifluoroacetic acid (TFA) in dichloromethane) to avoid side reactions. Deprotection efficiency can be monitored via HPLC or mass spectrometry to confirm complete removal without damaging the butanoic acid backbone .

Q. Q3. What analytical methods are recommended for characterizing the purity of 4-hydroxy-2-(tritylamino)butanoic acid?

High-performance liquid chromatography (HPLC) with UV detection at 228 nm (λmax for aromatic trityl groups) is standard. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies structural integrity, particularly the presence of the tritylamino moiety and hydroxybutanoate backbone .

Advanced Research Questions

Q. Q4. How do solvent polarity and temperature influence the stability of N,N-diethylethanamine in buffered systems?

Triethylamine’s stability in aqueous buffers (e.g., TEAA, pH 7.0) decreases at elevated temperatures (>40°C) due to hydrolysis, forming ethylamine and ethanol. Solvents with low polarity (e.g., acetonitrile) minimize degradation, but buffer systems require optimization to balance reactivity and stability .

Q. Q5. What are common side reactions during the synthesis of trityl-protected amino acids, and how can they be mitigated?

Racemization at the α-carbon of 4-hydroxy-2-(tritylamino)butanoic acid may occur under basic conditions. Strategies include:

- Using low temperatures (0–4°C) during coupling.

- Replacing triethylamine with milder bases (e.g., DIEA, N,N-diisopropylethylamine).

- Short reaction times (<2 hours) to minimize epimerization .

Q. Q6. How can contradictory NMR data for trityl-protected compounds be resolved?

Signal splitting in ¹H NMR may arise from restricted rotation of the trityl group’s phenyl rings. Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) can confirm rotational barriers. For ¹³C NMR, DEPT-135 spectra distinguish quaternary carbons in the trityl group from other signals .

Methodological Considerations

Q. Q7. What is the optimal molar ratio of N,N-diethylethanamine to carboxylic acid in coupling reactions?

A 2:1 molar excess of triethylamine relative to the carboxylic acid ensures complete deprotonation, particularly in anhydrous solvents like DMF or DCM. Excess base must be removed post-reaction via aqueous extraction to avoid downstream interference .

Q. Q8. How does the trityl group affect the solubility of 4-hydroxy-2-(tritylamino)butanoic acid in organic vs. aqueous solvents?

The hydrophobic trityl group enhances solubility in nonpolar solvents (e.g., chloroform, THF) but reduces aqueous solubility. For biological assays, co-solvents like DMSO (≤10%) or PEG-based formulations improve dissolution without denaturing proteins .

Data Interpretation and Troubleshooting

Q. Q9. Why might LC-MS analysis of trityl-protected compounds show unexpected mass fragments?

Partial cleavage of the trityl group under electrospray ionization (ESI) conditions can generate fragments at m/z 243 (tropylium ion, C₁₉H₁₅⁺). Using softer ionization techniques (e.g., MALDI-TOF) or adjusting source voltages minimizes in-source fragmentation .

Q. Q10. How to address low yields in the synthesis of 4-hydroxy-2-(tritylamino)butanoic acid?

Common issues include:

- Incomplete activation : Pre-activate the carboxyl group with HATU or HBTU before coupling.

- Moisture sensitivity : Use anhydrous solvents and molecular sieves.

- Steric hindrance : Replace the trityl group with smaller protecting groups (e.g., Fmoc) for sterically challenging substrates .

Comparative Studies

Q. Q11. How does the trityl group compare to other amine-protecting groups (e.g., Fmoc, Boc) in terms of stability and deprotection kinetics?

- Trityl : Acid-labile (TFA), stable under basic conditions. Ideal for orthogonal protection in SPPS.

- Fmoc : Base-labile (piperidine), compatible with acid-sensitive substrates.

- Boc : Acid-labile (HCl/dioxane), requires harsher conditions than trityl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.